2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1820-44-6
VCID: VC11609019
InChI: InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers

CAS No.: 1820-44-6

Cat. No.: VC11609019

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers - 1820-44-6

Specification

CAS No. 1820-44-6
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H
Standard InChI Key XLBXKAQFASGCDB-UHFFFAOYSA-N
Canonical SMILES CC1(C(CC1N)CC(=O)O)C.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclobutane ring with three key substituents:

  • A 3-amino group (NH2-\text{NH}_2) at position 3

  • 2,2-Dimethyl groups (CH3-\text{CH}_3) at position 2

  • An acetic acid moiety (CH2COOH-\text{CH}_2\text{COOH}) at position 1

The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The stereochemistry at positions 2 and 3 generates diastereomers, as confirmed by its IUPAC name and SMILES notation (CC1(C(CC1N)CC(=O)O)C.Cl\text{CC1(C(CC1N)CC(=O)O)C.Cl}).

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2
Molecular Weight193.67 g/mol
Purity95%
SMILESCC1(C(CC1N)CC(=O)O)C.Cl
InChIKeyXLBXKAQFASGCDB-UHFFFAOYSA-N

The cyclobutane ring imposes angle strain, increasing reactivity compared to larger cyclic systems. This strain may facilitate ring-opening reactions or interactions with biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves:

  • Cyclobutane Ring Formation: Via [2+2] photocycloaddition or strain-driven cyclization of alkenes .

  • Functionalization:

    • Introduction of the amino group using nitration/reduction sequences .

    • Acetic acid side chain attachment via alkylation or Michael addition.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

A representative procedure from patent literature (WO2013/134298) employs dimethylformamide (DMF) as a solvent and potassium tert-butoxide as a base to facilitate nucleophilic substitutions .

Diastereomer Separation

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s rigid scaffold and multiple functional groups make it a versatile building block for:

  • Peptide Mimetics: Mimicking secondary structures in bioactive peptides.

  • Covalent Inhibitors: The amino group could anchor inhibitors to enzymatic active sites .

Preclinical Data

Although in vivo data are unavailable, in silico modeling predicts favorable ADME properties:

  • LogP: ~1.2 (moderate lipophilicity)

  • Water Solubility: >10 mg/mL (due to hydrochloride salt) .

Future Directions

Research Opportunities

  • Stereochemistry-Activity Relationships: Isolating diastereomers to assess individual bioactivities.

  • Target Identification: Screening against kinase libraries or GPCR panels.

Technological Advancements

  • Continuous Flow Synthesis: To improve yield and diastereoselectivity .

  • Cocrystallization Studies: Enhancing solubility/stability via salt forms.

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